Btynb

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

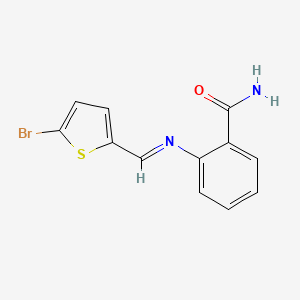

2-[(5-bromothiophen-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEADOPONHLEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Btynb: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Btynb is a novel small molecule inhibitor of the oncofetal mRNA-binding protein IMP1, also known as insulin-like growth factor-2 mRNA-binding protein 1 (IGF2BP1).[1][2][3] IMP1 is frequently overexpressed in various cancers, including melanoma, ovarian, breast, colon, and lung cancer, and its high expression levels are strongly correlated with a poor prognosis.[1][2] this compound exerts its anti-cancer effects by selectively disrupting the interaction between IMP1 and the mRNA of key oncogenes, most notably c-Myc.[1][2][4][5][6] This interference leads to mRNA destabilization, reduced protein expression of crucial cancer drivers, and ultimately, the inhibition of tumor cell proliferation and survival.[1][2][7] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Inhibition of IMP1-mRNA Binding

The primary mechanism of action of this compound is its potent and selective inhibition of the binding of the IMP1 protein to the mRNA of c-Myc.[1][2][5][6] IMP1 functions by binding to and stabilizing c-Myc and other oncogenic mRNAs, leading to increased expression of their encoded proteins.[1][2] this compound directly interferes with this binding, which in turn destabilizes the c-Myc mRNA, resulting in the downregulation of both c-Myc mRNA and its protein product.[1][2][7]

This targeted disruption of a critical oncogenic pathway makes this compound a promising candidate for therapeutic development, particularly in cancers that are dependent on c-Myc expression.[1][2] The selectivity of this compound for IMP1-positive cancer cells has been demonstrated, with minimal effects observed in IMP1-negative cells.[1][2] Furthermore, overexpression of IMP1 has been shown to reverse the inhibitory effects of this compound on cell proliferation, confirming IMP1 as its direct target.[1][2]

Downstream Cellular Effects

The inhibition of the IMP1/c-Myc axis by this compound triggers a cascade of downstream effects that collectively contribute to its anti-tumor activity:

-

Inhibition of Protein Synthesis: this compound has been shown to inhibit tumor cell protein synthesis through its impact on the oncogenic translation regulator eEF2, which has been identified as a new IMP1 target mRNA.[1][2]

-

Modulation of the NF-κB Pathway: this compound downregulates β-TrCP1 mRNA, which leads to a reduction in the activation of the nuclear transcriptional factor-kappa B (NF-κB), a key pathway in cancer cell survival and inflammation.[1][2][4]

-

Induction of Cell Cycle Arrest and Apoptosis: In leukemic cells, this compound has been observed to cause cell cycle arrest in the S-phase and induce apoptosis.[3]

-

Promotion of Cell Differentiation: this compound has been found to induce differentiation in leukemic cells by modulating genes crucial for this process, such as CD11B, ZFPM1, and KLF5.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Assay | Reference |

| IC50 (IMP1 binding to c-Myc mRNA) | 5 µM | Fluorescence Anisotropy | [5][8] |

| Cell Line | Treatment | Effect | Assay | Reference |

| SK-MEL2 (Melanoma) | 10 µM this compound for 72 hours | Downregulation of IMP1-regulated genes | qRT-PCR | [7] |

| IGROV-1 (Ovarian Cancer) | 10 µM this compound for 72 hours | Downregulation of IMP1-regulated genes | qRT-PCR | [7] |

| IGROV-1 (Ovarian Cancer) | 10 µM this compound for 72 hours | Inhibition of NF-κB luciferase activity | Luciferase Assay | [7] |

| SK-MEL2 (Melanoma) | 10-40 µM this compound for 72 hours | Dose-dependent degradation of c-Myc expression | Western Blot | [8] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits IMP1, preventing stabilization of target mRNAs and reducing oncogenic protein expression.

Experimental Workflow for Target Validation

Caption: Workflow for validating this compound's mechanism of action from in vitro binding to cellular effects.

Detailed Experimental Protocols

Fluorescence Anisotropy-Based Assay for IMP1-mRNA Binding Inhibition

This assay is used to identify and quantify the ability of small molecules like this compound to inhibit the binding of IMP1 to its target mRNA.[1][2]

-

Objective: To determine the IC50 value of this compound for the inhibition of IMP1 binding to fluorescein-labeled c-Myc mRNA (flMyc).

-

Materials:

-

Purified, full-length human IMP1 protein.

-

Fluorescein-labeled c-Myc mRNA probe (flMyc).

-

This compound and control compounds dissolved in DMSO.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

384-well, low-volume, black plates.

-

Plate reader capable of measuring fluorescence anisotropy.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer.

-

In a 384-well plate, add a fixed concentration of flMyc and IMP1 protein to each well.

-

Add the diluted this compound or control compounds (including a DMSO-only vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence anisotropy of each well using a plate reader.

-

The data is normalized to the controls (no inhibitor for 100% binding, no protein for 0% binding).

-

The IC50 value is calculated by fitting the dose-response curve using a suitable nonlinear regression model.

-

Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

This method is employed to quantify the changes in the expression levels of IMP1-regulated mRNAs upon treatment with this compound.

-

Objective: To measure the relative abundance of c-Myc, β-TrCP1, and other target mRNAs in cancer cells after this compound treatment.

-

Materials:

-

IMP1-positive cancer cell lines (e.g., SK-MEL2, IGROV-1).

-

This compound (e.g., 10 µM) and DMSO vehicle control.

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR master mix (e.g., SYBR Green).

-

Primers specific for target genes (c-Myc, β-TrCP1) and a housekeeping gene (e.g., GAPDH).

-

Real-time PCR system.

-

-

Procedure:

-

Seed cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with this compound or DMSO vehicle control for a specified duration (e.g., 72 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

The relative expression of target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.

-

Western Blot for Protein Level Analysis

This technique is used to detect and quantify the changes in the protein levels of c-Myc and other downstream effectors following this compound treatment.

-

Objective: To determine the effect of this compound on the protein expression of c-Myc.

-

Materials:

-

Cancer cells treated with this compound or DMSO as described for qRT-PCR.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer system (for transferring proteins to a PVDF or nitrocellulose membrane).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-c-Myc, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the protein of interest (e.g., c-Myc) and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometry analysis to quantify the protein bands relative to the loading control.

-

Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

-

Objective: To evaluate the ability of this compound to inhibit the long-term proliferative potential of cancer cells.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

Soft agar (a bottom layer of 0.6% agar in media and a top layer of 0.3% agar in media containing cells).

-

6-well plates.

-

Microscope.

-

Crystal violet stain.

-

-

Procedure:

-

Prepare a base layer of 0.6% soft agar in complete medium in 6-well plates and allow it to solidify.

-

Resuspend a low number of cells (e.g., 5,000 cells/well) in complete medium containing 0.3% soft agar and the desired concentration of this compound or DMSO control.

-

Plate this cell suspension on top of the base layer.

-

Incubate the plates for an extended period (e.g., 2-3 weeks), feeding the cells periodically with medium containing this compound or DMSO.

-

After the incubation period, stain the colonies with crystal violet.

-

Count the number of colonies and/or measure the area of the colonies to quantify the effect of this compound on anchorage-independent growth.

-

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - LubioScience [shop.lubio.ch]

- 5. axonmedchem.com [axonmedchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Btynb: A Small Molecule Inhibitor of the Oncofetal RNA-Binding Protein IMP1

A Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides an in-depth overview of Btynb, a novel small molecule inhibitor of the Insulin-like Growth Factor-2 mRNA-binding Protein 1 (IMP1), also known as IGF2BP1. IMP1 is an oncofetal protein frequently overexpressed in various cancers, where it contributes to tumor progression by stabilizing oncogenic mRNAs, such as c-Myc.[1][2] this compound represents a promising therapeutic candidate due to its targeted inhibition of IMP1, leading to the destabilization of key cancer-promoting transcripts.

Core Mechanism of Action

This compound was identified through a high-throughput screening of approximately 160,000 small molecules.[1][2][3] The screen aimed to find compounds that could disrupt the interaction between IMP1 and a fluorescein-labeled c-Myc mRNA fragment.[1][2] this compound emerged as a potent and selective inhibitor of this binding.[1][2] Its mechanism of action centers on preventing IMP1 from binding to and stabilizing its target mRNAs. This leads to the downregulation of several oncogenic proteins, most notably c-Myc, and subsequently inhibits cancer cell proliferation and survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from in vitro and cell-based assays.

| Parameter | Value | Assay | Reference |

| IC50 (IMP1 binding to c-Myc mRNA) | 5 µM | Fluorescence Anisotropy | [4][5] |

| Cell Line | Cancer Type | IC50 (Cell Proliferation) | Reference |

| ES-2 | Ovarian Cancer | 2.3 µM | [4] |

| IGROV-1 | Ovarian Cancer | 3.6 µM | [4] |

| SK-MEL2 | Melanoma | 4.5 µM | [4] |

| SK-N-AS | Neuroblastoma | ~10 µM | [6][7] |

| SK-N-BE(2) | Neuroblastoma | ~10 µM | [6][7] |

| SK-N-DZ | Neuroblastoma | ~20 µM | [6][7] |

Note: this compound showed no significant inhibition of cell proliferation in IMP1-negative cell lines at concentrations up to 50 µM, highlighting its selectivity.[3][4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the IMP1 signaling pathway and the mechanism by which this compound exerts its inhibitory effects.

Caption: this compound inhibits IMP1, preventing stabilization of target mRNAs like c-Myc.

Experimental Protocols

Fluorescence Anisotropy-Based High-Throughput Screening

This assay was central to the discovery of this compound and measures the disruption of the IMP1-mRNA interaction.

Objective: To identify small molecules that inhibit the binding of IMP1 to a specific sequence of c-Myc mRNA.

Materials:

-

Purified recombinant IMP1 protein

-

Fluorescein-labeled c-Myc mRNA fragment (flMyc)

-

Small molecule library (e.g., ChemBridge MicroFormat)

-

Assay buffer (specific composition to be optimized, typically includes Tris-HCl, NaCl, and a reducing agent like DTT)

-

384-well plates

-

Fluorescence polarization plate reader

Methodology:

-

A solution of purified IMP1 protein and the flMyc probe is prepared in the assay buffer. The concentrations are optimized to ensure a significant fluorescence anisotropy signal upon binding.

-

The small molecule library compounds are dispensed into the wells of a 384-well plate.

-

The IMP1-flMyc solution is added to each well.

-

The plates are incubated at room temperature for a defined period to allow for binding and potential inhibition to occur.

-

The fluorescence anisotropy of each well is measured using a plate reader.

-

A decrease in fluorescence anisotropy indicates that the small molecule has inhibited the binding of IMP1 to the flMyc probe.

-

Hit compounds are then subjected to further validation and dose-response studies.[1][2][8]

Caption: Workflow for the fluorescence anisotropy-based screening to identify IMP1 inhibitors.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells.

Objective: To quantify the dose-dependent effect of this compound on the proliferation of IMP1-positive and IMP1-negative cancer cell lines.

Materials:

-

Cancer cell lines (e.g., SK-MEL2, IGROV-1, ES-2)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Spectrophotometer

Methodology:

-

Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

The cells are incubated for a specified period (e.g., 72 hours).[4]

-

After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

-

The medium is then removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Quantitative Real-Time PCR (qRT-PCR)

This technique is employed to measure the effect of this compound on the mRNA levels of IMP1 target genes.

Objective: To quantify the changes in mRNA levels of genes such as c-Myc and β-TrCP1 following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Gene-specific primers

-

Real-time PCR system

Methodology:

-

Cells are treated with this compound or a vehicle control for a specified duration (e.g., 72 hours).[3][8]

-

Total RNA is extracted from the cells using a commercial kit.

-

The extracted RNA is reverse transcribed into cDNA.

-

qRT-PCR is performed using the cDNA, gene-specific primers, and a qPCR master mix.

-

The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[8]

Logical Relationship of this compound's Cellular Effects

The following diagram outlines the logical progression from this compound's molecular interaction to its ultimate cellular outcomes.

Caption: Logical flow of this compound's anti-cancer effects.

Conclusion

This compound has been identified as a first-in-class small molecule inhibitor of the RNA-binding protein IMP1. Its ability to selectively target the IMP1-mRNA interaction leads to the downregulation of key oncogenes and subsequent inhibition of cancer cell proliferation and growth. The data presented in this technical guide underscore the potential of this compound as a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer therapeutics. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.

References

- 1. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]

- 7. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of Btynb in c-Myc mRNA Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which the small molecule Btynb modulates the stability of c-Myc messenger RNA (mRNA). The c-Myc proto-oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. Consequently, targeting the mechanisms that control c-Myc expression is a promising therapeutic strategy. One such mechanism is the regulation of its mRNA stability, a key post-transcriptional control point. This document details the role of the RNA-binding protein IMP1 in stabilizing c-Myc mRNA and how this compound disrupts this interaction, leading to c-Myc downregulation.

The IMP1-c-Myc Axis: A Critical Regulator of Oncogene Expression

The stability of c-Myc mRNA is intricately controlled by a variety of RNA-binding proteins (RBPs). Among these, the Insulin-like growth factor-2 mRNA-binding protein 1 (IMP1), also known as IGF2BP1 or c-Myc coding region determinant-binding protein (CRD-BP), plays a pivotal role.[1][2] IMP1 is an oncofetal protein that is highly expressed during embryogenesis and is re-expressed in various cancers, where its presence often correlates with a poor prognosis.[3][4]

IMP1 functions by binding to a specific, high-affinity site within the coding region stability determinant (CRD) of the c-Myc mRNA.[1] This binding event shields the mRNA from endoribonucleolytic attack, thereby preventing its degradation and leading to increased c-Myc protein expression.[1][5] The IMP1-mediated stabilization of c-Myc mRNA is a crucial mechanism for sustaining the high levels of c-Myc protein required for tumor cell proliferation.[1]

This compound: A Small Molecule Inhibitor of the IMP1-c-Myc Interaction

This compound, a small molecule identified through high-throughput screening, acts as a potent and selective inhibitor of the interaction between IMP1 and c-Myc mRNA.[3][4] By binding to IMP1, this compound prevents the protein from associating with the c-Myc mRNA's CRD.[3][4] This leaves the c-Myc mRNA vulnerable to degradation by cellular ribonucleases. The destabilization of c-Myc mRNA results in a significant reduction in both c-Myc mRNA and protein levels, ultimately leading to the inhibition of cancer cell proliferation.[1][3][4][6]

Quantitative Analysis of this compound's Effect on c-Myc mRNA Stability

The efficacy of this compound in destabilizing c-Myc mRNA has been demonstrated through several key experiments. The following tables summarize the quantitative data from a seminal study by Mahapatra et al.

Table 1: Effect of this compound on c-Myc mRNA Half-Life in SK-MEL-2 Cells (Actinomycin D Chase Assay)

| Treatment | Time (hours) | Remaining c-Myc mRNA (%) |

| DMSO (Control) | 0 | 100 |

| 1 | ~70 | |

| 2 | ~50 | |

| 4 | ~25 | |

| This compound (10 µM) | 0 | 100 |

| 1 | ~40 | |

| 2 | ~20 | |

| 4 | ~10 |

Data are estimations based on the graphical representation in Mahapatra et al.[1][6][7]

Table 2: Effect of this compound on c-Myc mRNA and Protein Levels in SK-MEL-2 Cells

| Treatment (72 hours) | c-Myc mRNA Level (% of Control) | c-Myc Protein Level |

| DMSO (Control) | 100 | High |

| This compound (10 µM) | ~40 | Significantly Reduced |

Data are derived from qRT-PCR and Western blot analyses in Mahapatra et al.[1][6][7]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound's mechanism of action on c-Myc mRNA stability.

Caption: Experimental workflow for identifying and validating this compound.

Detailed Experimental Protocols

Fluorescence Anisotropy-Based Assay (FAMA) for High-Throughput Screening

This assay is used to identify small molecules that inhibit the binding of IMP1 to c-Myc mRNA.[3][4]

-

Principle: The assay measures the change in the tumbling rate of a fluorescein-labeled c-Myc mRNA probe upon binding to the much larger IMP1 protein. When the small, fluorescently-labeled mRNA is unbound, it tumbles rapidly in solution, resulting in low fluorescence anisotropy. Upon binding to the large IMP1 protein, the complex tumbles much more slowly, leading to an increase in fluorescence anisotropy. Inhibitors of this interaction will prevent the increase in anisotropy.[8][9][10]

-

Reagents:

-

Purified recombinant IMP1 protein

-

Fluorescein-labeled RNA corresponding to the c-Myc CRD

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT)

-

Small molecule library

-

384-well microplates

-

-

Procedure:

-

Dispense the small molecule compounds into the wells of a 384-well plate.

-

Add the fluorescein-labeled c-Myc RNA probe to each well.

-

Add the purified IMP1 protein to initiate the binding reaction.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure fluorescence anisotropy using a plate reader equipped with polarizing filters.

-

Identify "hits" as compounds that significantly reduce the fluorescence anisotropy signal compared to control wells without an inhibitor.

-

Actinomycin D Chase Assay for mRNA Stability

This method is used to determine the half-life of c-Myc mRNA in the presence and absence of this compound.[1][6][7]

-

Principle: Actinomycin D is a transcriptional inhibitor that blocks the synthesis of new mRNA.[11][12][13] By treating cells with Actinomycin D, the decay of the existing mRNA pool can be monitored over time.

-

Reagents:

-

Cultured cells (e.g., SK-MEL-2 melanoma cells)

-

This compound

-

DMSO (vehicle control)

-

Actinomycin D

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for qRT-PCR

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with either this compound (e.g., 10 µM) or DMSO for a specified period (e.g., 72 hours).[1][6]

-

Add Actinomycin D (e.g., 5-10 µg/ml) to the culture medium to stop transcription.[11] This is the 0-hour time point.

-

Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 1, 2, 4, 6, 8 hours).[11][14]

-

Extract total RNA from the harvested cells at each time point.

-

Quantify c-Myc mRNA levels at each time point using qRT-PCR.

-

Plot the percentage of remaining c-Myc mRNA against time to determine the mRNA half-life.

-

Quantitative Real-Time PCR (qRT-PCR) for c-Myc mRNA Quantification

This technique is used to measure the relative abundance of c-Myc mRNA.[15][16][17][18]

-

Principle: qRT-PCR uses reverse transcription to convert mRNA into complementary DNA (cDNA), which is then amplified by PCR. The amplification is monitored in real-time using a fluorescent dye or probe, allowing for the quantification of the initial amount of mRNA.

-

Reagents:

-

Total RNA extracted from cells

-

Reverse transcriptase and associated buffers

-

Primers specific for c-Myc and a housekeeping gene (e.g., GAPDH, β-actin)

-

SYBR Green or a TaqMan probe

-

qPCR instrument

-

-

Procedure:

-

Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Set up the qPCR reaction with the cDNA template, primers for c-Myc and the housekeeping gene, and the fluorescent dye/probe.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data by normalizing the Ct (cycle threshold) value of c-Myc to the Ct value of the housekeeping gene. The relative expression can be calculated using the ΔΔCt method.

-

Western Blotting for c-Myc Protein Analysis

This method is used to detect and quantify the levels of c-Myc protein.[19][20][21][22]

-

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then detected using an antibody specific to the protein of interest.

-

Reagents:

-

Cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Myc

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Loading control antibody (e.g., β-actin, GAPDH)

-

-

Procedure:

-

Lyse cells to extract total protein and determine the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against c-Myc.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Downstream Effects and Therapeutic Potential

The destabilization of c-Myc mRNA by this compound has significant downstream consequences. By reducing c-Myc protein levels, this compound inhibits the proliferation of cancer cells that are dependent on high c-Myc expression.[3][4] Studies have shown that this compound is effective in inhibiting the growth of melanoma and ovarian cancer cells in a manner that is dependent on the presence of IMP1.[3][4] Furthermore, this compound has been shown to downregulate β-TrCP1 mRNA and reduce the activation of the pro-survival transcription factor NF-κB.[4][6]

Conclusion

This compound represents a novel class of small molecule inhibitors that target the post-transcriptional regulation of oncogenes. Its ability to selectively inhibit the IMP1-c-Myc mRNA interaction, leading to the destabilization and degradation of c-Myc mRNA, highlights a promising strategy for cancer therapy. The detailed mechanisms and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and exploit the regulation of mRNA stability for therapeutic benefit. Further investigation into the in vivo efficacy and safety of this compound and similar compounds is warranted to translate these findings into clinical applications.

References

- 1. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-MYC and IGF-II mRNA-binding protein (CRD-BP/IMP-1) in benign and malignant mesenchymal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. High-Throughput Fluorescence Anisotropy Screen for Inhibitors of the Oncogenic mRNA-binding Protein, IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of RNA-protein interactions by a microplate-based fluorescence anisotropy assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mRNA Stability Analysis Using Actinomycin D Assay - mRNA-based Drug R&D Service [mrnabased-drug.com]

- 13. Actinomycin D based Evaluation Service - Creative Biolabs [mrna.creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. neoplasiaresearch.com [neoplasiaresearch.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. neoplasiaresearch.com [neoplasiaresearch.com]

- 19. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. 4.9. Western Blot Detection of Proteins after Myc-Trap [bio-protocol.org]

- 22. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Discovery and Core Principles of BTYNB

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and biological activity of BTYNB, a novel small molecule inhibitor of the oncofetal mRNA-binding protein IMP1 (also known as IGF2BP1). This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

This compound was identified as a potent and selective inhibitor of IMP1 through a high-throughput screening of approximately 160,000 small molecules.[1][2][3] The screening process utilized a fluorescence anisotropy-based assay designed to detect molecules that could disrupt the interaction between IMP1 and a fluorescein-labeled c-Myc mRNA, a well-characterized target of IMP1.[1][2][3] this compound, with the chemical name 2-{[(5-bromo-2-thienyl)methylene]amino} benzamide, emerged from this screen as a promising candidate for further investigation.[2]

Synthesis of this compound

While the seminal research identifies this compound from a large chemical library, a detailed, step-by-step chemical synthesis protocol for 2-{[(5-bromo-2-thienyl)methylene]amino} benzamide is not provided in the reviewed literature. The primary focus of the existing research has been on its biological activity and mechanism of action following its discovery through screening.

Mechanism of Action

This compound functions as a selective inhibitor of IMP1, an RNA-binding protein that is frequently overexpressed in various cancers and is associated with poor prognosis.[1][3] IMP1 contributes to oncogenesis by binding to and stabilizing several oncogenic mRNAs, including c-Myc and β-TrCP1, leading to increased expression of their corresponding proteins.[1][3]

The primary mechanism of action for this compound is the inhibition of the binding of IMP1 to its target mRNAs.[1][2][3] This disruption has several downstream effects:

-

Destabilization of c-Myc mRNA : By preventing IMP1 from binding to c-Myc mRNA, this compound promotes the degradation of this key oncogenic transcript, resulting in a decrease in both c-Myc mRNA and protein levels.[1][2]

-

Downregulation of β-TrCP1 mRNA : this compound also leads to a reduction in the levels of β-TrCP1 mRNA.[1][2]

-

Reduced NF-κB Activation : A consequence of downregulating β-TrCP1 is the reduced activation of the nuclear transcriptional factor-kappa B (NF-κB), a critical pathway in cancer cell survival and proliferation.[1][2]

-

Inhibition of Protein Synthesis : this compound has been shown to downregulate the oncogenic translation regulator eEF2, another IMP1 target, thereby inhibiting tumor cell protein synthesis.[1]

Collectively, these actions lead to the potent inhibition of proliferation in cancer cells that are positive for IMP1, with no significant effect observed in IMP1-negative cells.[1][2] Furthermore, this compound has been shown to completely block the anchorage-independent growth of melanoma and ovarian cancer cells.[1][2]

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound in IMP1-Positive Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| ES-2 | Ovarian Cancer | 2.3 |

| IGROV-1 | Ovarian Cancer | 3.6 |

| SK-MEL2 | Melanoma | 4.5 |

Data sourced from[4]

Table 2: Effect of this compound on IMP1-Regulated mRNA Levels

| Cell Line | Treatment | Target mRNA | Percent Reduction (%) |

| SK-MEL2 | 10 μM this compound (72h) | c-Myc | ~50 |

| SK-MEL2 | 10 μM this compound (72h) | β-TrCP1 | ~60 |

| SK-MEL2 | 10 μM this compound (72h) | eEF2 | ~60 |

| IGROV-1 | 10 μM this compound (72h) | c-Myc | ~40 |

| IGROV-1 | 10 μM this compound (72h) | β-TrCP1 | ~50 |

| IGROV-1 | 10 μM this compound (72h) | eEF2 | ~60 |

Data is approximated from figures in[2][5]

Experimental Protocols

High-Throughput Fluorescence Anisotropy-Based Screening

This assay was central to the discovery of this compound.[1][2]

-

Objective : To identify small molecules that inhibit the binding of IMP1 to fluorescein-labeled c-Myc mRNA (flMyc).

-

Principle : The binding of the large IMP1 protein to the small flMyc molecule results in a high fluorescence anisotropy value. An effective inhibitor will disrupt this binding, leading to a decrease in anisotropy.

-

Procedure :

-

A library of approximately 160,000 small molecules was screened.[2]

-

Each compound was incubated with IMP1 and flMyc.

-

Fluorescence anisotropy was measured using a microplate reader.

-

Molecules that caused a significant decrease in anisotropy were identified as potential inhibitors.

-

This compound was identified as a potent and selective inhibitor through this method.[1][2]

-

qRT-PCR and mRNA Decay Analysis

These experiments were performed to quantify the effect of this compound on the levels and stability of target mRNAs.[2]

-

qRT-PCR :

-

Cancer cells (e.g., SK-MEL2, IGROV-1) were treated with a DMSO control or 10 μM this compound for 72 hours.[2]

-

Total RNA was extracted and purified.

-

cDNA was synthesized from the RNA via reverse transcription.

-

Quantitative real-time PCR was performed to measure the relative levels of specific mRNAs (e.g., c-Myc, β-TrCP1).[2]

-

-

mRNA Decay Analysis :

-

SK-MEL2 cells were pre-treated with DMSO or 10 μM this compound for 24 hours.[6]

-

mRNA synthesis was halted by adding 5 μM Actinomycin D.

-

Cells were harvested at various time points after the addition of Actinomycin D.

-

The remaining levels of c-Myc mRNA were quantified by qRT-PCR to determine its decay rate.[6]

-

Cell Proliferation Assay

This assay was used to determine the effect of this compound on the growth of cancer cells.

-

Procedure :

-

IMP1-positive (e.g., ES-2, IGROV-1, SK-MEL2) and IMP1-negative cancer cell lines were seeded in multi-well plates.

-

Cells were treated with varying concentrations of this compound.

-

Cell proliferation was measured after a set incubation period (e.g., 72 hours) using standard methods such as MTT or cell counting.

-

The IC50 values were calculated from the dose-response curves.[4]

-

NF-κB Luciferase Activity Assay

This assay measured the effect of this compound on the activity of the NF-κB signaling pathway.[2]

-

Procedure :

-

IGROV-1 ovarian cancer cells were transfected with an NF-κB luciferase reporter plasmid.[2]

-

The transfected cells were treated with 10 μM this compound or a DMSO control for 48-72 hours.[2][5]

-

Cell lysates were collected, and luciferase activity was measured using a luminometer. A decrease in luminescence indicated reduced NF-κB activity.[2]

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflow of its discovery.

Caption: Mechanism of action of this compound in inhibiting IMP1 function.

Caption: Workflow for the discovery of this compound.

References

- 1. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents [patents.google.com]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. prepchem.com [prepchem.com]

- 5. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Btynb: A Targeted Approach to Disrupting Oncofetal mRNA-Binding Protein Activity in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oncofetal mRNA-binding proteins are a class of regulatory molecules predominantly expressed during embryonic development and aberrantly re-activated in various cancers. These proteins play a crucial role in post-transcriptional gene regulation, influencing the stability, translation, and localization of mRNAs encoding key oncogenes. A prime example is the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1), also known as IMP1, which is overexpressed in numerous malignancies, including leukemia, melanoma, ovarian, and neuroblastoma, and is often correlated with poor prognosis.[1][2][3] The small molecule inhibitor, 2-[(5-bromo-2-thienyl) methylene]amino benzamide (Btynb), has emerged as a potent and selective inhibitor of IGF2BP1, offering a promising therapeutic strategy to target cancers dependent on this oncofetal protein.[1][4] This technical guide provides a comprehensive overview of the effects of this compound on oncofetal mRNA-binding proteins, with a focus on its mechanism of action, experimental validation, and implications for cancer therapy.

Core Mechanism of Action: Inhibition of IGF2BP1-mRNA Binding

This compound functions as a direct inhibitor of the interaction between IGF2BP1 and its target mRNAs.[1][5] This was identified through a high-throughput screening of 160,000 small molecules using a fluorescence anisotropy-based assay.[1][6] By binding to IGF2BP1, this compound disrupts the protein's ability to stabilize key oncogenic transcripts, leading to their degradation and a subsequent reduction in oncoprotein levels.[1][2] A primary and well-characterized target of the IGF2BP1/Btynb axis is the c-Myc mRNA.[1][2]

Downstream Cellular Effects of this compound

The inhibition of IGF2BP1 by this compound triggers a cascade of anti-cancer effects:

-

Destabilization of Oncogenic mRNAs: this compound treatment leads to a significant decrease in the stability of IGF2BP1 target mRNAs, including c-Myc and β-TrCP1.[1][2] This results in the downregulation of their corresponding proteins.

-

Inhibition of Cell Proliferation: this compound potently inhibits the proliferation of cancer cells that express IGF2BP1, such as melanoma and ovarian cancer cell lines.[1][6] This effect is reversed by the overexpression of IGF2BP1, demonstrating the specificity of this compound's action.[1][2] In neuroblastoma, a 10 μM concentration of this compound decreased cell proliferation by up to 60%.[3]

-

Induction of Cell Cycle Arrest and Apoptosis: In leukemic cells, this compound has been shown to induce cell cycle arrest at the S-phase and promote apoptosis.[4][7] This is supported by the upregulation of pro-apoptotic genes like BAK and the cell cycle inhibitor p21.[4][7]

-

Promotion of Cell Differentiation: Treatment with this compound has been observed to promote the differentiation of leukemic cells, as evidenced by the upregulation of differentiation markers such as CD11B, ZFPM1, and KLF5.[4][7]

-

Reduction of NF-κB Activity: this compound treatment leads to the downregulation of β-TrCP1 mRNA, which in turn reduces the activation of the pro-survival nuclear factor-kappa B (NF-κB) signaling pathway.[1][8]

-

Inhibition of Protein Synthesis: A novel target of IGF2BP1, the eukaryotic elongation factor 2 (eEF2), was identified in the context of this compound's action.[1] By affecting this translation regulator, this compound can inhibit overall protein synthesis in tumor cells.[1]

Quantitative Data Summary

| Parameter | Cell Line(s) | Value/Effect | Reference(s) |

| IC50 for Cell Viability | HL60 and K562 (Leukemia) | Dose-dependent reduction | [4][9] |

| Cell Proliferation Inhibition | SK-N-AS (Neuroblastoma) | ~60% decrease at 10 μM | [3] |

| SK-N-BE(2) (Neuroblastoma) | ~35-40% decrease at 10 μM | [3] | |

| SK-N-DZ (Neuroblastoma) | ~35-40% decrease at 20 μM | [3] | |

| Apoptosis Induction | HL60 and K562 (Leukemia) | 5.34% and 2.65% dead cells, respectively | [4] |

| c-Myc mRNA Levels | SK-MEL2 (Melanoma) | Significant reduction after 72h with 10 μM this compound | [2] |

Key Experimental Protocols

Fluorescence Anisotropy-Based Binding Assay

This assay is used to identify and characterize inhibitors of the IGF2BP1-mRNA interaction.

-

Reagents: Purified full-length human IGF2BP1 protein, fluorescein-labeled c-Myc mRNA probe, this compound or other test compounds.

-

Procedure:

-

A constant concentration of the fluorescein-labeled c-Myc mRNA probe is incubated with varying concentrations of the IGF2BP1 protein to determine the optimal binding conditions.

-

For inhibitor screening, a fixed concentration of IGF2BP1 and the labeled mRNA probe are incubated with varying concentrations of the test compound (e.g., this compound).

-

The fluorescence anisotropy of the solution is measured. Anisotropy is high when the small, rapidly tumbling labeled mRNA is bound to the large IGF2BP1 protein.

-

A decrease in fluorescence anisotropy indicates that the test compound has displaced the labeled mRNA from IGF2BP1.

-

-

Data Analysis: The data is used to calculate the binding affinity (Kd) of IGF2BP1 for the mRNA and the inhibitory constant (Ki) of the inhibitor.

mRNA Stability Assay

This assay determines the effect of this compound on the stability of target mRNAs.

-

Cell Culture and Treatment: Cancer cells (e.g., SK-MEL2 melanoma cells) are pretreated with either DMSO (vehicle control) or this compound (e.g., 10 μM) for a specified period (e.g., 72 hours).

-

Transcriptional Arrest: Transcription is halted by adding actinomycin D to the cell culture medium.

-

RNA Isolation: RNA is isolated from the cells at various time points after the addition of actinomycin D.

-

qRT-PCR Analysis: The levels of the target mRNA (e.g., c-Myc) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Data Analysis: The rate of mRNA degradation is determined by plotting the mRNA levels against time. A faster decay rate in this compound-treated cells compared to control cells indicates that this compound destabilizes the target mRNA.[2]

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Leukemic cells (e.g., HL60 and K562) are seeded in 96-well plates.[4]

-

Treatment: The cells are treated with different concentrations of this compound for a defined period (e.g., 24 hours).[4]

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be calculated.[9]

Visualizing the Impact of this compound

This compound's Mechanism of Action

Caption: this compound inhibits IGF2BP1, leading to mRNA degradation and reduced cancer cell proliferation.

Experimental Workflow for mRNA Stability

Caption: Workflow for assessing the impact of this compound on mRNA stability in cancer cells.

Future Directions and Conclusion

This compound represents a significant advancement in the targeted therapy of cancers driven by the oncofetal mRNA-binding protein IGF2BP1. Its ability to disrupt the stabilization of key oncogenic transcripts provides a clear mechanism for its anti-proliferative and pro-differentiative effects. While the primary focus has been on IGF2BP1, the potential for this compound or similar compounds to affect other oncofetal mRNA-binding proteins, such as LIN28B, warrants further investigation.[4][10] Future research should aim to elucidate the broader spectrum of this compound's targets, optimize its pharmacokinetic and pharmacodynamic properties, and evaluate its efficacy in preclinical and clinical settings. The development of inhibitors like this compound underscores the growing importance of post-transcriptional regulation as a source of novel targets in oncology.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]

- 4. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. LIN28B - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Selectivity of Btynb for IGF2BP1

This technical guide provides a comprehensive overview of the small molecule this compound and its selectivity as an inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1). The document details quantitative binding data, experimental methodologies, and the signaling pathways involved, offering critical insights for researchers in oncology and drug development.

Introduction to this compound and IGF2BP1

Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1), also known as IMP1, is an oncofetal RNA-binding protein that plays a crucial role in embryogenesis. Its re-expression in various cancers is strongly correlated with poor prognosis and metastasis[1][2]. IGF2BP1 functions by binding to and stabilizing the messenger RNA (mRNA) of numerous pro-oncogenic factors, including c-Myc, GLI1, and KRAS, thereby promoting their translation and driving tumor progression[1][3][4][5][6]. This makes IGF2BP1 an attractive therapeutic target.

This compound, or 2-[(5-bromo-2-thienyl) methylene]amino benzamide, is a small molecule identified through a high-throughput screening of approximately 160,000 compounds as a potent and selective inhibitor of IGF2BP1's interaction with its target mRNAs[1][2][7]. It disrupts the post-transcriptional regulation mediated by IGF2BP1, leading to the destabilization of target mRNAs, reduced oncoprotein expression, and inhibition of cancer cell proliferation[1][5][8]. Understanding the selectivity of this compound is paramount for its development as a targeted therapeutic agent.

Quantitative Data: this compound Selectivity and Efficacy

The selectivity of this compound is demonstrated through its differential activity against its primary target, IGF2BP1, versus other proteins, and its potent effects in IGF2BP1-expressing cancer cells compared to cells lacking the protein[1][2][9].

Table 1: In Vitro Inhibition and Selectivity of this compound

| Target Interaction | Assay Type | Result | Citation |

| IGF2BP1 - c-Myc mRNA | Fluorescence Polarization | Potent Inhibition (Specific IC50 not cited in abstracts, dose-dependent effect shown) | [1][9][10] |

| Progesterone Receptor (PR) - flPRE | Fluorescence Polarization | No Effect (Demonstrates selectivity against other nucleic acid-binding proteins) | [1][9][10] |

| This compound-related compound 5226752 | Fluorescence Polarization | No significant inhibition (Demonstrates structural selectivity) | [1][9][10] |

Table 2: Cellular Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IGF2BP1 Status | IC50 (Cell Viability) | Citation |

| K562 | Leukemia | High Expression | 6.76 µM | [11][12] |

| HL60 | Leukemia | High Expression | 21.56 µM | [11][12] |

| SK-N-AS | Neuroblastoma | Positive | ~10 µM (60% proliferation decrease) | [6][13] |

| SK-N-BE(2) | Neuroblastoma | Positive | ~10 µM (35-40% proliferation decrease) | [6][13] |

| SK-N-DZ | Neuroblastoma | Positive | ~20 µM (35-40% proliferation decrease) | [6][13] |

| IMP1-Negative Cells | Various | Negative | No Effect on proliferation | [1][2][9] |

The data clearly indicates that this compound's antiproliferative effects are dependent on the presence of IGF2BP1. Overexpression of IGF2BP1 in cancer cells has been shown to reverse the inhibitory effects of this compound, further confirming its on-target activity[1][2][9].

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the selectivity and mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for Screening and Selectivity

A fluorescence polarization (FP) assay was the primary high-throughput method used to identify this compound[1][2][7]. This biophysical technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to another molecule.

Principle: A small, fluorescently labeled RNA (e.g., fluorescein-labeled c-Myc mRNA) tumbles rapidly in solution, leading to low fluorescence polarization. When a large protein like IGF2BP1 binds to the labeled RNA, the resulting complex tumbles much more slowly, causing a significant increase in fluorescence polarization. A small molecule inhibitor that disrupts this interaction will cause the polarization value to decrease.

Detailed Methodology:

-

Reagents: Purified recombinant full-length human IGF2BP1 protein; fluorescein-labeled RNA corresponding to the IGF2BP1 binding site on c-Myc mRNA (flMyc); assay buffer (e.g., HEPES); 384-well black, non-binding microplates[14].

-

Assay Setup: A constant, optimized concentration of flMyc and IGF2BP1 are added to the wells of the microplate. The concentrations are chosen to ensure a significant polarization window between the free tracer and the fully bound complex[15][16].

-

Compound Addition: this compound or other test compounds are serially diluted and added to the wells. A DMSO vehicle control is also included.

-

Incubation: The plate is incubated at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium[14].

-

Measurement: Fluorescence polarization is measured using a microplate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for fluorescein[14].

-

Data Analysis: The percentage of inhibition is calculated relative to the high (IGF2BP1 + flMyc) and low (flMyc only) polarization controls. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]

- 5. Frontiers | IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? [frontiersin.org]

- 6. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.illinois.edu [experts.illinois.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]

- 14. rsc.org [rsc.org]

- 15. tracerDB | FP [tracerdb.org]

- 16. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

The Impact of Btynb on Gene Expression Downstream of c-Myc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene c-Myc is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. Direct inhibition of c-Myc has proven to be a formidable challenge. A promising alternative strategy is to target the regulatory mechanisms that control c-Myc expression and stability. This technical guide delves into the mechanism and impact of Btynb, a small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1/IGF2BP1). IMP1 is an oncofetal protein that binds to the coding region stability determinant of c-Myc mRNA, shielding it from degradation and thereby promoting c-Myc overexpression. This compound disrupts this interaction, leading to the destabilization of c-Myc mRNA and a subsequent reduction in c-Myc protein levels. This guide provides a comprehensive overview of the downstream effects of this compound on gene expression, detailed experimental protocols for studying its activity, and visual representations of the underlying molecular pathways.

Mechanism of Action: this compound's Indirect Regulation of c-Myc

This compound functions as a potent and selective inhibitor of the interaction between IMP1 and c-Myc mRNA.[1][2][3] By preventing this binding, this compound exposes the c-Myc transcript to cellular degradation machinery, leading to a significant reduction in both c-Myc mRNA and protein levels.[1][4] This targeted disruption of c-Myc stability forms the core of this compound's anti-cancer activity, particularly in tumors characterized by IMP1 overexpression.[3]

Beyond its effect on c-Myc, this compound's inhibition of IMP1 has broader implications for gene expression. IMP1 is known to stabilize a number of other oncogenic mRNAs. Consequently, this compound treatment also leads to the downregulation of other IMP1 targets, such as β-TrCP1, which is involved in NF-κB signaling, and the eukaryotic elongation factor 2 (eEF2), a key component of the protein synthesis machinery.[1][2] This multi-pronged impact on key cellular pathways contributes to this compound's potent anti-proliferative and pro-differentiative effects in cancer cells.[5]

Caption: this compound inhibits IMP1, leading to the degradation of target mRNAs like c-Myc.

Quantitative Analysis of this compound's Impact on Gene Expression

The following tables summarize the quantitative effects of this compound on the mRNA levels of c-Myc and other downstream targets as determined by quantitative real-time PCR (qRT-PCR) in various cancer cell lines.

Table 1: Effect of this compound on Gene Expression in Melanoma and Ovarian Cancer Cells

| Gene | Cell Line | This compound Concentration | Treatment Duration | Percent mRNA Remaining (vs. DMSO control) | Reference |

| c-Myc | SK-MEL-2 (Melanoma) | 10 µM | 72 hours | ~40% | [1] |

| β-TrCP1 | SK-MEL-2 (Melanoma) | 10 µM | 72 hours | ~50% | [1] |

| eEF2 | SK-MEL-2 (Melanoma) | 10 µM | 72 hours | ~40% | [1] |

| β-TrCP1 | IGROV-1 (Ovarian) | 10 µM | 72 hours | ~60% | [1] |

| eEF2 | IGROV-1 (Ovarian) | 10 µM | 72 hours | ~40% | [1] |

Table 2: Effect of this compound on Gene Expression in Leukemic Cells

| Gene | Cell Line | This compound Concentration | Treatment Duration | Fold Change in Expression (vs. control) | Reference |

| BAK | HL-60 | 21 µM | 24 hours | Upregulated | [5] |

| p21 | HL-60 | 21 µM | 24 hours | Upregulated | [5] |

| CD11B | HL-60 | 21 µM | 24 hours | Upregulated | [5] |

| KLF5 | HL-60 | 21 µM | 24 hours | Upregulated | [5] |

| BAK | K-562 | 7 µM | 24 hours | Upregulated | [5] |

| p21 | K-562 | 7 µM | 24 hours | Upregulated | [5] |

| CD11B | K-562 | 7 µM | 24 hours | Upregulated | [5] |

| KLF5 | K-562 | 7 µM | 24 hours | Upregulated | [5] |

Note: The Jamal et al. (2023) study on leukemic cells presented data in bar graphs; specific fold-change values were not explicitly stated but significant upregulation was observed.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on gene expression and cell viability.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is adapted from Mahapatra et al. (2017) to quantify changes in mRNA levels of c-Myc and its downstream targets upon this compound treatment.[1]

1. Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., SK-MEL-2, IGROV-1) in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 72 hours).

2. RNA Extraction:

-

Following treatment, wash cells with ice-cold PBS.

-

Lyse the cells directly in the plate using a lysis buffer from an RNA extraction kit (e.g., QiaShredder and RNeasy Mini Kit, Qiagen).

-

Homogenize the lysate and purify total RNA according to the manufacturer's protocol.

-

Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.

3. cDNA Synthesis:

-

Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit (e.g., DyNAmo cDNA Synthesis Kit, Finnzymes) according to the manufacturer's instructions.

4. Real-Time PCR:

-

Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., c-Myc, β-TrCP1) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

-

Perform the PCR in a real-time thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO-treated control.

Western Blotting

This protocol, based on standard laboratory procedures and details from Mahapatra et al. (2017), is for assessing the protein levels of c-Myc and IMP1 after this compound treatment.[2]

1. Protein Extraction:

-

Culture and treat cells with varying concentrations of this compound as described for qRT-PCR.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-c-Myc, anti-IMP1, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Use the β-actin signal as a loading control to normalize the protein levels.

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cancer cell proliferation and viability.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. This compound Treatment:

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) for a specified period (e.g., 72 hours). Include a DMSO control.

3. MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

4. Solubilization and Measurement:

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Caption: A typical workflow for assessing this compound's effects on cancer cells.

Broader Implications and Future Directions

The development of this compound represents a significant advancement in the quest for effective c-Myc-targeting cancer therapies. By indirectly modulating c-Myc levels through the inhibition of IMP1, this compound circumvents the difficulties associated with directly targeting the c-Myc protein. The data presented in this guide highlight this compound's ability to downregulate not only c-Myc but also other key players in oncogenic pathways, suggesting a broader therapeutic window.

However, the current understanding of this compound's impact on the transcriptome is largely limited to a handful of key genes. Future research employing high-throughput methods such as RNA-sequencing and microarray analysis will be crucial to fully elucidate the global changes in gene expression induced by this compound treatment. Such studies will likely uncover novel downstream targets and provide deeper insights into the full spectrum of its anti-cancer activities. Furthermore, the detailed protocols provided herein should serve as a valuable resource for researchers aiming to validate these findings and explore the therapeutic potential of this compound in a wider range of cancer models.

Conclusion

This compound is a promising small molecule inhibitor that effectively targets the IMP1-c-Myc axis, leading to a significant reduction in c-Myc expression and the downregulation of other oncogenic transcripts. This technical guide provides a consolidated resource for understanding its mechanism of action, quantitative effects on gene expression, and the experimental methodologies required for its study. The continued investigation of this compound and similar compounds holds great promise for the development of novel and effective treatments for c-Myc-driven cancers.

References

- 1. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel IMP1 Inhibitor, this compound, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Btynb: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Btynb, also known as 2-[(5-bromo-2-thienyl) methylene]amino benzamide, is a novel small molecule inhibitor of the oncofetal mRNA-binding protein IMP1 (Insulin-like growth factor-2 mRNA-binding protein 1, also known as IGF2BP1). By selectively disrupting the interaction between IMP1 and c-Myc mRNA, this compound triggers the destabilization and subsequent downregulation of the c-Myc oncoprotein. This action inhibits key cellular processes implicated in tumorigenesis, such as cell proliferation and anchorage-independent growth, particularly in cancer cells overexpressing IMP1. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols and a visual representation of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a benzamide derivative featuring a brominated thiophene moiety. Its chemical identity and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-{[(5-bromo-1-benzothiophen-2-yl)methylidene]amino}benzamide |

| Synonyms | This compound, this compound IMP1 Inhibitor, MDK6620 |

| CAS Number | 304456-62-0 |

| Molecular Formula | C12H9BrN2OS |

| Molecular Weight | 309.18 g/mol |

| SMILES | NC(=O)C1=CC=CC=C1N=CC2=CC=C(Br)S2 |

| Appearance | Solid powder |

| Storage Conditions | Store at -20°C for long-term storage (up to 3 years as a powder). Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the IMP1 protein's binding to c-Myc messenger RNA (mRNA)[2][3]. IMP1 is an RNA-binding protein that, under normal physiological conditions, plays a role in embryonic development. However, its re-expression in various cancers, including melanoma, ovarian, breast, colon, and lung cancer, is strongly correlated with poor prognosis and reduced survival[2][4]. IMP1 contributes to tumorigenesis by binding to and stabilizing the mRNAs of several oncogenes, most notably c-Myc, leading to their increased expression[2][4].

The primary mechanism of action of this compound involves its direct interference with the binding of IMP1 to a specific high-affinity site within the coding region of c-Myc mRNA[5]. This disruption prevents IMP1 from protecting the c-Myc mRNA from degradation. As a result, the stability of c-Myc mRNA is significantly reduced, leading to lower intracellular levels of both c-Myc mRNA and the c-Myc oncoprotein[3][5].

The downregulation of c-Myc initiates a cascade of downstream effects. This compound has been shown to downregulate β-TrCP1 mRNA, which in turn reduces the activation of the nuclear factor-kappa B (NF-κB) signaling pathway[2][3][6]. Furthermore, the oncogenic translation regulator eEF2 has been identified as another IMP1 target, and this compound's activity leads to a decrease in its levels, thereby inhibiting tumor cell protein synthesis[2][3][6]. A schematic of this signaling pathway is presented below.

Caption: Signaling pathway of this compound's mechanism of action.

In Vitro and In Vivo Activity

This compound has demonstrated significant anti-proliferative effects in various cancer cell lines that are positive for IMP1 expression. Notably, it shows little to no effect on IMP1-negative cells, highlighting its selectivity[1][5]. Overexpression of IMP1 in cells can reverse the inhibitory effects of this compound, further confirming its on-target activity[5]. In addition to inhibiting cell proliferation, this compound has been shown to completely block the anchorage-independent growth of melanoma and ovarian cancer cells in colony formation assays[5]. Recent studies have also indicated that this compound can induce differentiation and S-phase cell cycle arrest in leukemic cells[7].

Quantitative Biological Data

| Parameter | Cell Line | Value | Reference |

| IC50 (IMP1 binding to c-Myc mRNA) | N/A | 5 µM | [1] |

| IC50 (Cell Proliferation) | ES-2 | 2.3 µM | [1] |

| IGROV-1 | 3.6 µM | [1] | |

| SK-MEL2 | 4.5 µM | [1] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the activity of this compound.

Synthesis of this compound

This compound is synthesized via a condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and anthranilamide. A detailed protocol is not publicly available, but the general procedure involves refluxing equimolar amounts of the two starting materials in ethanol. The product precipitates upon cooling and can be purified by filtration and washing.

Caption: Synthesis of this compound.

Fluorescence Anisotropy Microplate Assay (FAMA) for IMP1 Inhibition

This assay is used to identify and characterize inhibitors of the IMP1-c-Myc mRNA interaction[2].

Principle: The assay measures the change in the rotational speed of a fluorescein-labeled c-Myc RNA probe (flMyc) upon binding to the much larger IMP1 protein. Binding causes a slower rotation and thus an increase in fluorescence anisotropy. An inhibitor like this compound will prevent this binding, resulting in a lower anisotropy value.

Protocol Outline:

-

Plate Preparation: Dispense a solution containing the fluorescein-labeled c-Myc RNA probe into the wells of a microplate.

-

Compound Addition: Add this compound or other test compounds to the wells.

-

Protein Addition: Add purified IMP1 protein to initiate the binding reaction. Control wells receive buffer only.

-

Incubation: Allow the reaction to reach equilibrium (typically 15 minutes).

-

Measurement: Measure fluorescence polarization/anisotropy using a plate reader with appropriate excitation (e.g., 480 nm) and emission (e.g., 535 nm) filters[2].

-

Data Analysis: Calculate the percent inhibition by comparing the anisotropy values in the presence and absence of the inhibitor.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

This technique is used to quantify the levels of specific mRNAs, such as c-Myc, in cells following treatment with this compound[5].

Protocol Outline:

-

Cell Treatment: Culture cancer cells (e.g., SK-MEL2) and treat them with a DMSO vehicle control or various concentrations of this compound for a specified duration (e.g., 72 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform real-time PCR using primers specific for the target genes (e.g., c-Myc) and a housekeeping gene for normalization (e.g., GAPDH).

-

Data Analysis: Quantify the relative mRNA expression levels using the comparative Ct (ΔΔCt) method.

For mRNA stability assays, cells are treated with this compound before the addition of a transcription inhibitor like Actinomycin D. RNA is then collected at various time points to determine the mRNA decay rate[3][5].

Western Blotting for Protein Level Analysis

Western blotting is employed to detect and quantify the levels of specific proteins, such as IMP1 and c-Myc, after this compound treatment[5].

Protocol Outline:

-

Cell Lysis: Treat cells with this compound as described for qRT-PCR, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-